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Compound of Interest

Compound Name: 1,3-Diamino-2-propanol

Cat. No.: B154962 Get Quote

Introduction

1,3-Diamino-2-propanol (DAP), a versatile and highly functionalized molecule, serves as a

critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its

unique structure, featuring two primary amine groups and a secondary alcohol, allows for

diverse chemical modifications, making it an ideal scaffold for the construction of complex

molecules. This document provides an in-depth overview of the application of 1,3-diamino-2-
propanol in the synthesis of key intermediates for prominent pharmaceutical agents, including

the non-ionic X-ray contrast media Iohexol and Iopamidol, and the macrocyclic gadolinium-

based contrast agent for Magnetic Resonance Imaging (MRI), Gadobutrol.

Application in the Synthesis of Iodinated Contrast
Agent Intermediates
Non-ionic iodinated contrast agents are essential for various diagnostic imaging procedures,

such as computed tomography (CT) and angiography. 1,3-Diamino-2-propanol is a key

precursor in the synthesis of the side chains of these agents, which are crucial for their

solubility and low osmolality, contributing to their favorable safety profile.

Synthesis of 5-Acetamido-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodoisophthalamide
(Intermediate for Iohexol)
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A key intermediate in the synthesis of Iohexol is 5-acetamido-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6-triiodoisophthalamide. The synthesis involves the N-alkylation of 5-

acetamido-2,4,6-triiodoisophthalamide with a derivative of 1,3-diamino-2-propanol. The

reaction is typically carried out in a suitable solvent system and in the presence of a base.

Quantitative Data for Iohexol Intermediate Synthesis

Parameter Value Reference

Starting Material

5-acetamido-N,N'-bis(2,3-

dihydroxypropyl)-2,4,6-

triiodoisophthalamide

[1][2]

Alkylation Agent 3-chloro-1,2-propanediol [1]

Solvent
Propylene glycol or 2-

ethoxyethanol
[1]

Base Sodium hydroxide [1]

Reaction Temperature 50°C, then cooled to 23°C [1]

Reaction Time 16-18 hours [1]

Yield 95-98% [1]

Purification Filtration and crystallization [3][4]

Synthesis of (S)-N,N'-bis[2-hydroxy-1-
(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-
oxopropyl)amino]-2,4,6-triiodo-1,3-
benzenedicarboxamide (Iopamidol)
The synthesis of Iopamidol involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride

with 2-amino-1,3-propanediol (serinol), a derivative of 1,3-diamino-2-propanol, followed by

acylation. The overall yield of the final crystallized product is reported to be around 74%.[5]
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Parameter Value Reference

Starting Material
5-amino-2,4,6-

triiodoisophthaloyl dichloride
[5]

Key Reagent
2-amino-1,3-propanediol

(Serinol)
[2]

Acylating Agent (S)-2-acetoxypropionyl chloride [5]

Solvent Dimethylacetamide (DMA) [2]

Final Purification Crystallization from ethanol [5]

Overall Yield 74% [5]

Application in the Synthesis of a Gadobutrol
Intermediate
Gadobutrol is a second-generation macrocyclic gadolinium-based contrast agent used in MRI.

The synthesis of its ligand, butrol, involves the use of a 1,3-diamino-2-propanol derivative to

introduce the hydrophilic side chain onto the cyclen macrocycle. This hydrophilic chain is

crucial for the agent's safety and efficacy.

Quantitative Data for Gadobutrol Intermediate Synthesis
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Parameter Value Reference

Ligand

Butrol (10-(2,3-dihydroxy-1-

(hydroxymethyl)propyl)-1,4,7,1

0-tetraazacyclododecane-

1,4,7-triacetic acid)

[6]

Gadolinium Source Gadolinium oxide (Gd₂O₃) [6]

Reaction Temperature 90°C [6]

Reaction Time 6 hours [6]

Purification
Ion-exchange resins and

crystallization
[6]

Overall Yield 87% [6]

Experimental Protocols
Protocol 1: Synthesis of 5-[N-(2,3-
Dihydroxypropyl)acetamido]-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol)
This protocol describes the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-

triiodoisophthalamide.[1]

Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in propylene

glycol.

Add a 50% (w/w) solution of sodium hydroxide.

Heat the mixture to 50°C until complete dissolution is achieved.

Cool the reaction mixture to 23°C.

Add 3-chloro-1,2-propanediol (CPD) in two portions.

Stir the mixture for 16 hours.
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Adjust the pH to 5.5 with hydrochloric acid.

Filter the formed salts.

Distill the solvent under vacuum.

Add water to the residue to obtain a solution of crude Iohexol.

Purify the crude product by passing it through ion-exchange resin columns and subsequent

crystallization.

Protocol 2: Synthesis of Iopamidol
This protocol outlines the synthesis of Iopamidol starting from 5-amino-2,4,6-triiodoisophthaloyl

dichloride.[2][5]

React 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol) in

dimethylacetamide (DMA) in the presence of triethylamine.

Maintain the reaction temperature at approximately 30°C for 1.5 hours.

Cool the reaction and add 4-dimethylaminopyridine followed by the slow addition of acetic

anhydride.

Stir the reaction for about 2 hours and then quench by slow addition to water.

Isolate the solid by filtration, wash with water, and dry.

The resulting tetraacetyl-diamide is then treated with (S)-2-acetoxypropionyl chloride.

The acetate groups are removed by transesterification with hydrochloric acid in methanol.

The acid is removed using an acid scavenging resin.

The final product is purified by crystallization from an ethanol/acetonitrile mixture to yield

Iopamidol.

Protocol 3: Synthesis of Gadobutrol
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This protocol describes the final step in the synthesis of Gadobutrol, which is the complexation

of the butrol ligand with gadolinium.[6]

Add gadolinium(III) oxide to an aqueous solution of the butrol ligand (10-(2,3-dihydroxy-1-

(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).

Stir the mixture at 90°C for 6 hours.

Cool the solution to room temperature and add cation- and anion-exchange resins.

Stir the mixture for 30 minutes and then filter to remove the resins.

Add charcoal to the filtrate and reflux for 1 hour.

Filter the solution and evaporate it to dryness.

Redissolve the residue in a mixture of water and ethanol and reflux for 2 hours.

Collect the crystalline Gadobutrol by filtration and dry under vacuum.
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Caption: Workflow for the synthesis of Iohexol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.journalcra.com/article/large-scale-synthesis-high-purity-iopamidol
https://www.benchchem.com/product/b154962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Amidation Acylation Deprotection Purification Final Product

5-Amino-2,4,6-
triiodoisophthaloyl

dichloride

Reaction in DMA
with Triethylamine2-Amino-1,3-propanediol

(Serinol)

Reaction with
(S)-2-acetoxypropionyl

chloride

Amide Intermediate Transesterification
(HCl in Methanol)

Acylated Intermediate Resin Treatment
& Crystallization

Crude Iopamidol Iopamidol

Click to download full resolution via product page

Caption: Workflow for the synthesis of Iopamidol.
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Caption: Workflow for the synthesis of Gadobutrol.
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Caption: Mechanism of action for MRI and X-ray contrast agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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